alpha-(N,N-Dimethylamino)ethylferrocene, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

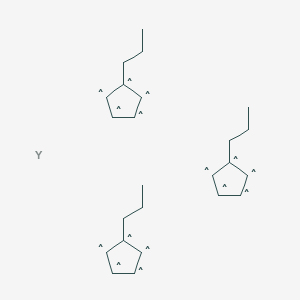

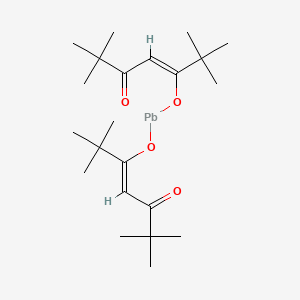

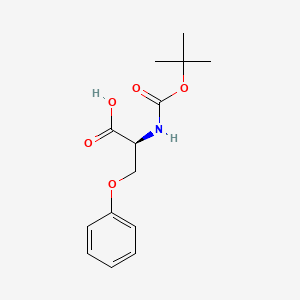

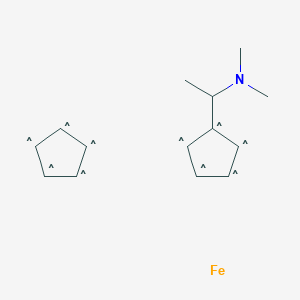

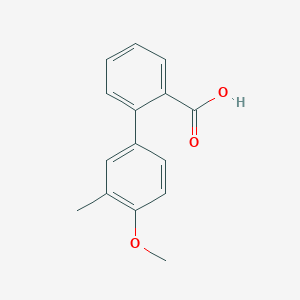

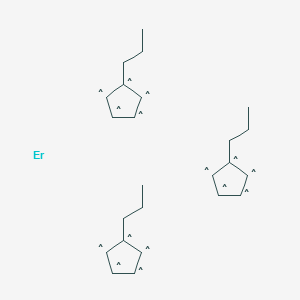

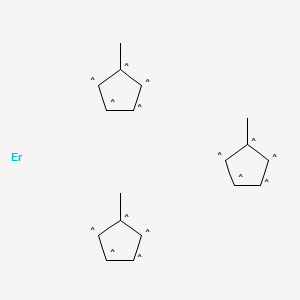

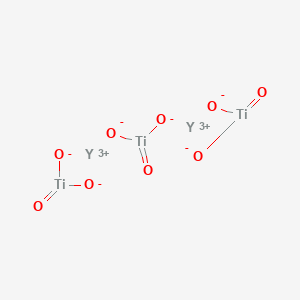

The molecular formula of alpha-(N,N-Dimethylamino)ethylferrocene is C14H19FeN. The molecular weight is 257.15 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of alpha-(N,N-Dimethylamino)ethylferrocene, 98% include a refractive index of n20/D 1.601 (lit.), a boiling point of 264 °C (lit.), and a density of 1.256 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Electrochemical Sensing and Surface Chemistry

Aminoferrocene derivatives, including α-(N,N-dimethylamino)ethylferrocene, have found extensive applications in electrochemical sensing and surface chemistry. These derivatives are particularly useful in investigating carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. The electroactive properties of ferrocene allow for the quantification of surface-bound species through electrochemical methods, making it invaluable for probing DNA-coated surfaces for DNA sensing and for optimizing conditions for surface activation and probe characterization in biosensing applications (Booth et al., 2015).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, α-(N,N-dimethylamino)ethylferrocene and its derivatives have been employed in the development of frustrated Lewis pairs for the heterolytic cleavage of dihydrogen. This process is crucial for activating small molecules in a controlled manner, offering a pathway to synthesize compounds that are otherwise challenging to obtain. Such methodologies have implications for the synthesis of phosphonium cation/hydrido borate anion salts and the exploration of novel reactions under ambient conditions, contributing to the advancement of synthetic chemistry (Huber et al., 2008).

Water Soluble Compounds and Electrochemistry

The synthesis of water-soluble ferrocenyl compounds, achieved by quaternization of α-(N,N-dimethylamino)ethylferrocene, underscores the versatility of ferrocene derivatives in creating multi-redox active structures. These structures are pivotal for studying the electrochemical properties of ferrocenyl compounds in aqueous environments. The development of such compounds paves the way for advanced materials with potential applications in redox flow batteries, electrocatalysis, and sensing technologies (Salmon & Jutzi, 2001).

Ligand Synthesis for Asymmetric Catalysis

α-(N,N-dimethylamino)ethylferrocene-based ligands have been synthesized and employed in asymmetric catalysis, highlighting the importance of ferrocene derivatives in enantioselective synthesis. The ability to construct complex, chiral molecules with high selectivity is fundamental to pharmaceutical synthesis, natural product synthesis, and the development of new materials. These ligands offer a platform for the development of novel catalytic systems capable of performing highly selective transformations, which are essential for advancing the field of asymmetric catalysis (Zirakzadeh et al., 2013).

Safety and Hazards

Alpha-(N,N-Dimethylamino)ethylferrocene, 98% is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation . In case of contact, rinse with water and seek medical advice if symptoms persist .

Eigenschaften

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLNZQTVMCEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FeN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)